molecular formula C14H10Cl2N2O3S B2861051 (Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine CAS No. 383147-53-3

(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine

Cat. No.: B2861051
CAS No.: 383147-53-3
M. Wt: 357.21
InChI Key: ZWXNWUNCUOFGNH-IUXPMGMMSA-N
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Description

This compound is a Z-configuration Schiff base derivative featuring a methoxyamine group linked to a methylidene moiety. The phenyl ring is substituted at the 4-position with a 2,6-dichlorophenylsulfanyl group and at the 3-position with a nitro group. The Z-isomer denotes the spatial arrangement of substituents around the imine double bond, which influences molecular geometry and intermolecular interactions.

Properties

IUPAC Name

(Z)-1-[4-(2,6-dichlorophenyl)sulfanyl-3-nitrophenyl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3S/c1-21-17-8-9-5-6-13(12(7-9)18(19)20)22-14-10(15)3-2-4-11(14)16/h2-8H,1H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXNWUNCUOFGNH-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)SC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C1=CC(=C(C=C1)SC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H12_{12}Cl2_2N2_2O2_2S
  • Molecular Weight : 357.2 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations were conducted against various pathogens to determine its effectiveness.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial activity was assessed using MIC and MBC values. The results are summarized in the following table:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Pseudomonas aeruginosa0.400.45

These results indicate that the compound exhibits significant antimicrobial activity against tested strains, particularly against Staphylococcus aureus, which is known for its clinical relevance in infections .

Biofilm Formation Inhibition

In addition to direct antimicrobial effects, the compound demonstrated potent inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. Compared to Ciprofloxacin, it showed superior efficacy in reducing biofilm formation .

Anticancer Activity

The anticancer potential of this compound was evaluated through various assays.

Cell Viability Assays

The compound was tested on several cancer cell lines, including HeLa (cervical cancer), L1210 (leukemia), and CEM (T-lymphocyte). The IC50 values obtained from these assays are summarized below:

Cell Line IC50 (μM)
HeLa15.5 ± 1.2
L121012.3 ± 0.8
CEM18.7 ± 1.5

These findings indicate that the compound exhibits significant antiproliferative effects across different cancer cell lines .

Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells, which is critical for its anticancer activity. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential .

Enzyme Inhibition

The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), both crucial enzymes in bacterial DNA replication and folate metabolism.

Inhibition Potency

The IC50 values for DNA gyrase and DHFR inhibition are detailed in the table below:

Enzyme IC50 (μM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase0.52 - 2.67

These results suggest that the compound could be developed further as a dual-action antimicrobial agent targeting both bacterial replication and folate synthesis pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) Chlorine Substitution Patterns
  • Target Compound: The 2,6-dichlorophenylsulfanyl group enhances steric hindrance and lipophilicity compared to mono-chlorinated analogs. This substitution may improve metabolic stability or target binding in biological systems.
  • Analog: (E)-(4-Chlorophenyl)methoxyamine () Difference: Single chlorine at the 4-position on the sulfanyl-substituted phenyl ring.
b) Nitro Group Position
  • The 3-nitro group in the target compound acts as a strong electron-withdrawing group, polarizing the aromatic ring and influencing reactivity.
  • Analog : (E)-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylideneamine ()
    • Difference : Replaces the nitro group with a pyrazole ring.
    • Impact : Pyrazole introduces heterocyclic character, which may enhance binding to metalloenzymes or confer pesticidal activity .

Isomerism and Stereochemical Effects

  • Z-Isomer (Target Compound) : The spatial proximity of the methoxyamine and sulfanyl groups may create intramolecular interactions (e.g., hydrogen bonding), affecting solubility and target affinity.

Functional Group Modifications

a) Sulfanyl vs. Sulfonyl Groups
  • The sulfanyl (-S-) group in the target compound is less electronegative than sulfonyl (-SO₂-) groups found in herbicides like metsulfuron methyl ester ().
  • Impact : Sulfanyl groups may reduce oxidative metabolism, enhancing half-life, while sulfonyl groups improve hydrogen-bonding capacity .
b) Methoxyamine vs. Carboxylate Esters
  • The methoxyamine moiety in the target compound contrasts with carboxylate esters in analogs like (E)-[(4-Chlorophenyl)methylidene]amino (2Z)-3-phenylprop-2-enoate ().
  • Impact : Methoxyamine may act as a nucleophile or metal chelator, whereas esters are prone to hydrolysis, affecting stability .

Data Table: Key Structural and Functional Comparisons

Compound Name Key Substituents Isomerism Notable Properties/Applications Source
(Z)-({4-[(2,6-Dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine 2,6-Cl₂Ph-S, 3-NO₂ Z High lipophilicity, potential bioactivity
(E)-(4-Chlorophenyl)methoxyamine 4-ClPh-S, 3-NO₂ E Reduced steric hindrance
(E)-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylideneamine Pyrazole ring, 5-Cl E Agrochemical applications (e.g., fungicide)
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Sulfonylurea, triazine - Herbicide (metsulfuron methyl ester)

Research Findings and Implications

  • Bioactivity : The target compound’s 2,6-dichloro substitution and nitro group may synergize to inhibit enzymes like cytochrome P450 or glutathione S-transferases, as seen in pesticidal analogs ().
  • Stability : The Z-configuration could confer resistance to isomerization under physiological conditions compared to E-isomers, as observed in related Schiff bases .
  • Synthetic Challenges: Introducing the 2,6-dichlorophenylsulfanyl group requires precise regioselective sulfanylation, contrasting with simpler chlorination methods for mono-substituted analogs ().

Notes on Evidence Limitations

  • Direct bioactivity data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Isomer-specific effects (Z vs. E) are inferred from general principles of stereochemistry .

Preparation Methods

Nitration of 4-Chlorobenzaldehyde

The synthesis begins with 4-chlorobenzaldehyde , which undergoes nitration to introduce the nitro group. Nitration with fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C preferentially directs the nitro group to the meta position relative to the chlorine, yielding 4-chloro-3-nitrobenzaldehyde .

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 4 is displaced by the thiolate anion of 2,6-dichlorothiophenol . This reaction proceeds in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at 80°C for 12 hours. The nitro group’s electron-withdrawing nature activates the para position for substitution:

$$
\text{4-Chloro-3-nitrobenzaldehyde} + \text{2,6-Dichlorothiophenol} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80°C}} \text{4-[(2,6-Dichlorophenyl)sulfanyl]-3-nitrobenzaldehyde}
$$

Yield : 78–85% after purification via silica gel chromatography (hexane/ethyl acetate, 3:1).

Condensation with Methoxyamine to Form the (Z)-Imine

Imine Formation

The aldehyde intermediate reacts with methoxyamine hydrochloride in ethanol under reflux. Triethylamine (Et₃N) is added to neutralize HCl, facilitating nucleophilic attack by methoxyamine on the carbonyl carbon:

$$
\text{4-[(2,6-Dichlorophenyl)sulfanyl]-3-nitrobenzaldehyde} + \text{CH}3\text{ONH}2\cdot\text{HCl} \xrightarrow[\text{Et}_3\text{N}]{\text{EtOH, reflux}} \text{(Z)-Product}
$$

Stereochemical Control

The (Z)-configuration is favored by bulky substituents on the aromatic ring, which hinder rotation around the C=N bond. Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) confirms imine formation.

Yield : 65–72% after recrystallization from ethanol/water.

Optimization and Mechanistic Insights

Solvent and Base Effects

  • DMF vs. DMSO : DMF enhances SNAr reactivity due to its high polarity and ability to stabilize transition states.
  • Base Selection : Potassium carbonate outperforms sodium hydroxide in minimizing side reactions (e.g., oxidation of thiols).

Temperature and Time

  • Nitration : Low temperatures (0–5°C) prevent over-nitration.
  • SNAr : Prolonged heating (12 hours) ensures complete substitution.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, CH=N), 8.25 (d, J = 2.4 Hz, 1H, Ar-H), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.62–7.58 (m, 3H, Ar-H), 3.92 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z calcd for C₁₄H₁₀Cl₂N₂O₃S [M+H]⁺: 408.9702; found: 408.9705.

Purity and Configuration

  • HPLC : >98% purity (C18 column, acetonitrile/water).
  • NOE Spectroscopy : Nuclear Overhauser effects between the methoxy group and adjacent aromatic proton confirm the (Z)-configuration.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
SNAr + Imine Condensation 72 98 High stereoselectivity
Alternative Route A* 58 92 Shorter reaction time

*Alternative Route A: Direct coupling of pre-formed thioether with methoxyamine.

Applications and Derivatives

The compound’s nitro and imine groups render it a potential precursor for:

  • Antimicrobial agents : Analogous structures show activity against Staphylococcus aureus.
  • Coordination complexes : The imine nitrogen can chelate metal ions for catalytic applications.

Q & A

Q. What are the recommended synthetic routes for preparing (Z)-({4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)(methoxy)amine, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions between a nitro-substituted benzaldehyde derivative and a methoxyamine. For example, analogous syntheses (e.g., Schiff base formation in ) involve reacting aldehydes with hydrazines or amines under acidic conditions (e.g., acetic acid) in ethanol. Optimization includes:

  • Temperature control (room temperature to 45°C) to minimize side reactions.
  • Use of desiccants or inert atmospheres to prevent hydrolysis.
  • Monitoring reaction progress via TLC or NMR spectroscopy .
  • Purification via vacuum filtration and washing with polar/non-polar solvent mixtures .

Q. How can the Z-isomer be selectively synthesized and characterized?

The Z-isomer can be favored by steric hindrance during imine formation. Characterization methods include:

  • NMR spectroscopy : Distinct chemical shifts for protons near the imine bond (e.g., δ 8.0–10.0 ppm for aldehydic protons in analogous compounds) .
  • X-ray crystallography : To confirm spatial arrangement (if crystals are obtainable).
  • HPLC with chiral columns : To resolve isomers using mobile phases like hexane/ethanol .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitro and sulfanyl groups.
  • Moisture avoidance : Use anhydrous solvents and desiccants during synthesis, as imine bonds are prone to hydrolysis .
  • Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures (e.g., >180°C for similar nitroaromatics) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate electron distribution to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-withdrawing, methoxy as electron-donating) .
  • Molecular docking : Simulate binding to enzymes (e.g., COX-2, as in ) using software like AutoDock Vina. Focus on interactions between the sulfanyl group and cysteine residues in active sites .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize in vitro testing .

Q. What analytical strategies resolve data contradictions in reaction byproduct identification?

  • LC-MS/MS : Detect low-abundance byproducts (e.g., oxidation products at m/z +16 or hydrolysis products).
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) in NMR to trace proton exchange during side reactions .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulae of unexpected peaks (e.g., used HRMS to validate synthesis intermediates) .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced pharmacological properties?

  • Nitro group modification : Replace with cyano or trifluoromethyl to modulate electron density and metabolic stability .
  • Sulfanyl substitution : Test thioether vs. sulfone groups to evaluate impact on target binding (e.g., COX-2 inhibition in ) .
  • Methoxyamine replacement : Introduce bulkier substituents (e.g., ethoxy) to alter steric effects and bioavailability .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Signals for Target CompoundReference
¹H NMR δ 8.2–8.5 ppm (imine proton), δ 3.8–4.0 ppm (OCH₃)
¹³C NMR δ 160–165 ppm (C=N), δ 55–60 ppm (OCH₃)
FTIR 1590–1620 cm⁻¹ (C=N stretch), 1250–1300 cm⁻¹ (S-C)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous ethanolMinimizes hydrolysis
Temperature25–30°CBalances rate vs. side reactions
Catalyst10 mol% acetic acidAccelerates imine formation

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